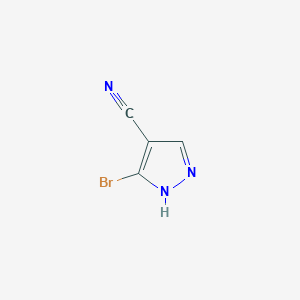

5-Bromo-1H-pyrazole-4-carbonitrile

Description

Contextualization of Pyrazole (B372694) Frameworks in Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. numberanalytics.comnih.gov This structural arrangement imparts a unique set of chemical properties that make pyrazoles highly versatile building blocks in the synthesis of a wide array of more complex molecules. numberanalytics.com Their importance in heterocyclic chemistry is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that has shown broad activity against multiple biological targets. nih.govfrontiersin.org

The reactivity of the pyrazole ring allows for various chemical modifications, including electrophilic substitution, alkylation, and condensation reactions. numberanalytics.compharmaguideline.com This adaptability enables chemists to fine-tune the properties of pyrazole-containing molecules, leading to the development of compounds with a wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.commdpi.com

Significance of Halogenated Nitrile-Substituted Pyrazoles in Chemical Research

The introduction of halogen atoms and nitrile groups onto the pyrazole scaffold further enhances its chemical utility and biological significance. Halogenation, the process of introducing one or more halogen atoms, can significantly alter the electronic properties and reactivity of the pyrazole ring. researchgate.net Bromine, in particular, is a versatile substituent that can participate in various coupling reactions, allowing for the straightforward synthesis of more complex molecular architectures. acs.org

The nitrile group (-C≡N) is a powerful electron-withdrawing group that can influence the acidity of the pyrazole ring and serve as a precursor for other functional groups, such as carboxylic acids and amines. acs.orgnih.gov The combination of a halogen and a nitrile group on a pyrazole ring creates a highly functionalized and reactive intermediate. These halogenated nitrile-substituted pyrazoles are valuable precursors in the synthesis of a diverse range of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems. nih.govmdpi.com

Current Research Imperatives and Scholarly Focus on 5-Bromo-1H-pyrazole-4-carbonitrile

Current research on 5-Bromo-1H-pyrazole-4-carbonitrile is driven by its potential as a key intermediate in the development of novel compounds with significant biological activities. acs.orgnih.gov The presence of the bromo and cyano groups in specific positions on the pyrazole ring makes it a versatile building block for constructing a variety of derivatives. bldpharm.combiosynth.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIXZUREPHIFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703808-52-9 | |

| Record name | 5-bromo-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1h Pyrazole 4 Carbonitrile and Its Derivatives

Direct Synthetic Routes to Pyrazole-4-carbonitriles

The direct formation of the pyrazole-4-carbonitrile core is a common and efficient approach. These methods often involve the construction of the pyrazole (B372694) ring from acyclic precursors, incorporating the carbonitrile group from the outset.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like pyrazole-4-carbonitriles in a single step from three or more starting materials. researchgate.netorientjchem.org This strategy is highly valued for its efficiency, reduced reaction times, and often environmentally friendly conditions. orientjchem.orgscispace.com

A prevalent MCR approach for synthesizing pyrazole-4-carbonitrile derivatives involves the reaction of an aromatic aldehyde, malononitrile (B47326), and a hydrazine (B178648) derivative. researchgate.netbohrium.com This reaction can be catalyzed by various catalysts, including heterogeneous acid catalysts like sulfonated polyvinyl alcohol (SPVA), which has demonstrated high yields and recyclability. scispace.combohrium.com Deep eutectic solvents (DES), such as a glucose-urea mixture, have also been employed as both a solvent and a catalyst-free medium for this transformation, offering a green and sustainable process. researchgate.net

The general mechanism for this MCR typically proceeds through an initial Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, affords the final pyrazole-4-carbonitrile product.

Table 1: Examples of Multicomponent Reactions for Pyrazole-4-carbonitrile Synthesis

| Aldehyde | Hydrazine | Catalyst/Solvent | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Phenylhydrazine | SPVA / Solvent-free | 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles | up to 89% | scispace.combohrium.com |

| Aromatic Aldehydes | Hydrazine derivatives | Glucose-urea DES / Catalyst-free | Pyrazole-4-carbonitrile derivatives | 83-96% | researchgate.net |

| Various Aldehydes | Phenylhydrazine | K2CO3 / Glycerol | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | Not Specified | researchgate.net |

Cyclocondensation Pathways from Acyclic Precursors

Cyclocondensation reactions represent a classical and widely used method for constructing the pyrazole ring. beilstein-journals.org The Knorr pyrazole synthesis, a cornerstone of this approach, traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgyoutube.com Variations of this method utilize β-ketoesters, which react with hydrazines to form pyrazolone (B3327878) intermediates that can exist in tautomeric forms. youtube.com

A key strategy for synthesizing pyrazole-4-carbonitriles via cyclocondensation involves the use of precursors that already contain the cyano group. For instance, the reaction of a hydrazine with a molecule containing a 1,3-dielectrophilic system, where one of the electrophilic centers is adjacent to a nitrile group, can lead to the desired pyrazole-4-carbonitrile.

One notable example is the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which starts from potassium tricyanomethanide. acs.orgnih.gov This precursor is converted in two steps to a diaminopyrazole, which then undergoes a selective Sandmeyer reaction to introduce the bromine atom. acs.orgnih.gov This highlights a pathway where the pyrazole ring is formed early, followed by functionalization.

Selective Introduction of the Carbonitrile Functionality

In some synthetic strategies, the carbonitrile group is introduced onto a pre-formed pyrazole ring. This can be achieved through various cyanation methods. wikipedia.org

One common method is the Sandmeyer reaction, which converts an amino group on the pyrazole ring into a nitrile group via a diazonium salt intermediate. wikipedia.org This is particularly useful for introducing the cyano group at a specific position.

Another approach is the palladium-catalyzed cyanation of halopyrazoles. wikipedia.orgorganic-chemistry.org In this reaction, a bromo- or chloro-substituted pyrazole is reacted with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This method offers good functional group tolerance and allows for the late-stage introduction of the nitrile group. Nickel-catalyzed cyanations have also been developed as a more cost-effective alternative. organic-chemistry.org

Furthermore, electrophilic cyanation reactions can be employed, where an electron-rich pyrazole reacts with an electrophilic cyanide source. youtube.com Reagents like tosyl cyanide or cyanogen (B1215507) halides can be used, often in the presence of a Lewis acid. youtube.com

Synthesis via Halogenation of Pyrazole Carbonitriles

The introduction of a bromine atom onto a pyrazole-4-carbonitrile scaffold is a key step in the synthesis of 5-bromo-1H-pyrazole-4-carbonitrile. This is typically achieved through electrophilic bromination reactions.

Regioselective Bromination of Pyrazole-4-carbonitriles

The regioselectivity of the bromination of pyrazoles is influenced by the substituents present on the ring. In the case of pyrazole-4-carbonitriles, the directing effects of the nitrile group and the pyrazole nitrogens must be considered. The pyridine-like nitrogen atom of the pyrazole ring tends to direct electrophilic substitution to the 4-position. However, since this position is already substituted with a carbonitrile group, bromination is directed to other available positions, typically the 5-position. reddit.com

Common brominating agents such as bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) can be used. nih.gov N-Bromosuccinimide (NBS) is another widely used reagent for the regioselective bromination of pyrazoles, often providing milder reaction conditions. nih.gov The choice of solvent and reaction temperature can be crucial in controlling the regioselectivity and preventing side reactions. For instance, the bromination of 1-vinylpyrazoles with bromine in carbon tetrachloride at low temperatures can lead to a mixture of products, including substitution at the 4-position and addition to the vinyl group. nih.gov

A study on the bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) demonstrated highly regioselective C3-bromination, showcasing the potential of specific reagents to control the position of halogenation. nih.gov

Table 2: Reagents for Regioselective Bromination of Pyrazoles

| Reagent | Conditions | Outcome | Reference |

| Bromine (Br₂) | Acetic acid or Dichloromethane | Electrophilic bromination | nih.gov |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride or Water | Milder bromination | nih.gov |

| Tetrabutylammonium tribromide (TBATB) | Not Specified | Highly selective bromination | nih.gov |

Oxidative Bromination Techniques

Oxidative bromination offers a more environmentally friendly alternative to using molecular bromine. researchgate.net These methods utilize a bromide source, such as hydrogen bromide (HBr) or a bromide salt, in combination with an oxidant to generate the active brominating species in situ. researchgate.netresearchgate.net

A common system for oxidative bromination is the use of HBr in the presence of hydrogen peroxide (H₂O₂). researchgate.net This combination is effective for the one-pot oxidative aromatization and bromination of pyrazolidin-3-ones. researchgate.net Other oxidants that can be employed include oxygen, often in the presence of a catalyst. researchgate.net For instance, the aerobic bromination of aromatic compounds has been achieved using lithium bromide with BF₃·Et₂O under mild conditions. researchgate.net

These oxidative methods are advantageous as they avoid the direct handling of hazardous molecular bromine and often proceed under milder conditions with greater flexibility in reaction design. researchgate.net

Indirect Synthetic Pathways Through Precursor Modification

Indirect synthetic routes, which involve the modification of a pre-existing pyrazole core, offer a powerful strategy for accessing 5-Bromo-1H-pyrazole-4-carbonitrile and its derivatives. These methods often provide advantages in terms of regioselectivity and functional group compatibility.

Derivatization of Aminopyrazole-4-carbonitriles

A prominent indirect route to 5-Bromo-1H-pyrazole-4-carbonitrile derivatives involves the chemical transformation of aminopyrazole-4-carbonitriles. The Sandmeyer reaction, a classic method for converting an amino group to a bromo group, is a key transformation in this context. For instance, a novel and efficient synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which hinges on the selective Sandmeyer reaction of a diaminopyrazole precursor. nih.gov This method highlights the utility of amino-substituted pyrazoles as versatile starting materials.

The synthesis of the aminopyrazole precursors themselves is a critical aspect of this methodology. One-pot, three-component reactions are frequently employed for the efficient construction of 5-aminopyrazole-4-carbonitriles. clockss.orgresearchgate.net These reactions typically involve the condensation of an aldehyde, malononitrile, and a hydrazine derivative. clockss.org Various catalytic systems, including potassium phthalimide (B116566) and alumina-silica-supported MnO2, have been developed to promote these transformations under mild and environmentally friendly conditions. clockss.orgresearchgate.net

The following table provides examples of synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives, which can serve as precursors to their 5-bromo counterparts.

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 3a | Phenyl | 92 | 150-152 |

| 3b | 4-Fluorophenyl | 95 | 162-164 |

| 3c | 4-Chlorophenyl | 94 | 175-177 |

| 3d | 4-Bromophenyl | 96 | 180-182 |

| 3e | 4-Nitrophenyl | 90 | 220-222 |

| 3f | 2,4-Difluorophenyl | 88 | 170-172 |

This data is illustrative and based on typical results from multi-component synthesis of aminopyrazoles. researchgate.net

Transformations Involving Other Halogenated Pyrazoles

The transformation of other halogenated pyrazoles represents another viable indirect pathway. While direct synthesis of 5-Bromo-1H-pyrazole-4-carbonitrile is common, the interconversion of halogens can be a useful synthetic tool. For example, a pyrazole with an iodo or chloro substituent at the 5-position could potentially be converted to the corresponding bromo derivative through halogen exchange reactions, although specific examples for this particular scaffold are less commonly reported in favor of direct bromination or synthesis from amino precursors. The reactivity of the halogen at the 5-position allows for various coupling reactions, which can be used to introduce a wide range of functional groups.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.

Reaction Mechanism Elucidation

The synthesis of pyrazoles often involves multi-step sequences, and elucidating the mechanism of each step is an active area of research. For the one-pot synthesis of 5-aminopyrazole-4-carbonitriles, a plausible mechanism begins with the Knoevenagel condensation of an aldehyde and malononitrile, catalyzed by a base, to form a dicyanoalkene intermediate. clockss.org This is followed by a Michael addition of the hydrazine to the activated double bond. Subsequent cyclization and aromatization through the elimination of a molecule of water lead to the final pyrazole product. researchgate.net

In the case of pyrazole synthesis from tosylhydrazones, the reaction proceeds through the in-situ generation of a diazo compound via the Bamford-Stevens reaction. mdpi.comresearchgate.net This diazo intermediate then undergoes a [3+2] cycloaddition with a suitable dienophile to form the pyrazole ring. researchgate.net

Control of Regioselectivity in Cyclization and Functionalization

Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, as the reaction of unsymmetrical precursors can lead to the formation of isomeric products. In the synthesis of pyrazoles from β-dicarbonyl compounds and hydrazines, the initial condensation can occur at either of the carbonyl groups, potentially leading to a mixture of regioisomers. The nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, can influence the regiochemical outcome.

For instance, the reaction of unsymmetrical 1,3-diketones with 3(5)-aminopyrazoles has been a subject of considerable study due to the potential for forming two different regioisomeric pyrazolo[1,5-a]pyrimidines. mdpi.com The control of regioselectivity in these reactions is often achieved by carefully selecting the reaction conditions and the nature of the substituents on the starting materials. Advanced NMR techniques, such as 1H-15N HMBC, are instrumental in unambiguously determining the structure of the resulting regioisomers. mdpi.com

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. nih.gov Key strategies include the use of greener solvents, alternative energy sources, and recyclable catalysts.

Water is an ideal green solvent, and numerous methods for the synthesis of pyrazoles in aqueous media have been developed. thieme-connect.com These methods often utilize catalysts that are stable and active in water, such as CeO2/CuO@GQDs@NH2 nanocomposites and cetyltrimethylammonium bromide (CTAB). thieme-connect.com The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also simplify product isolation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole synthesis. mdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. mdpi.comresearchgate.net This approach is particularly beneficial for reactions that are slow or require high temperatures under conventional heating.

The following table summarizes some green and sustainable approaches for the synthesis of pyrazole derivatives.

| Green Approach | Description | Examples of Catalysts/Conditions |

| Aqueous Synthesis | Using water as the reaction solvent. | CeO2/CuO@GQDs@NH2, CTAB thieme-connect.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. | Solvent-free conditions, tosylhydrazones mdpi.comresearchgate.net |

| Heterogeneous Catalysis | Employing solid-supported, recyclable catalysts. | Alumina-silica-supported MnO2, SnO–CeO2 nanocomposite researchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single step. | One-pot synthesis of 5-aminopyrazoles clockss.orgresearchgate.net |

Catalyst-Free and Recyclable Catalyst Systems

A key goal in green synthesis is the reduction of waste associated with catalysts. This has led to the development of both catalyst-free reaction conditions and the use of heterogeneous, recyclable catalysts.

Catalyst-free synthesis of pyrazole derivatives has been successfully achieved in aqueous media. For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine in water proceeds without any catalyst, offering high yields, mild reaction conditions, and an environmentally benign procedure with a simple work-up. researchgate.net Similarly, three-component reactions involving aromatic aldehydes, malononitrile, and phenyl hydrazines can be conducted in a water-ethanol mixture without a catalyst. researchgate.net

Recyclable catalysts offer a significant advantage by minimizing chemical waste and cost. Solid acid catalysts like Amberlyst-70, a polystyrene sulfonic acid resin, have proven highly effective for pyrazole synthesis at room temperature in aqueous solutions. researchgate.nettandfonline.comtandfonline.com This catalyst is non-toxic, thermally stable, and can be easily recovered and reused multiple times with only a minor decrease in yield. researchgate.net Another class of effective recyclable catalysts includes magnetic nanoparticles, such as Fe₃O₄ and copper ferrite (B1171679) (CuFe₂O₄). rsc.org These catalysts are used in aqueous media and can be easily separated from the reaction mixture using an external magnet and reused for numerous cycles without a significant loss of catalytic activity. rsc.orgresearchgate.net Bismuth oxide supported on zirconia (Bi₂O₃/ZrO₂) is another efficient, recyclable heterogeneous catalyst for synthesizing pyrazole-linked compounds in water. nih.gov

| Catalyst | Reaction Conditions | Key Advantages | Source |

|---|---|---|---|

| Amberlyst-70 | Aqueous medium, Room temperature | Recyclable, Non-toxic, Thermally stable, High yield (94%) in short time (15 min) | researchgate.nettandfonline.com |

| Magnetic Fe₃O₄ Nanoparticles | Aqueous medium, Room temperature | Heterogeneous, Easily separable with a magnet, Reusable up to 14 times | rsc.org |

| Copper Ferrite (CuFe₂O₄) | Water, 60 °C | Efficient nanocatalyst, Reusable | rsc.org |

| Bi₂O₃/ZrO₂ | Water, 80 °C | Heterogeneous, High yields (90-96%) | nih.gov |

| None (Catalyst-Free) | Aqueous media | Environmentally benign, Simplified work-up, Mild conditions | researchgate.net |

Environmentally Benign Solvent Systems (e.g., Aqueous Media, Deep Eutectic Solvents)

The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Water and Deep Eutectic Solvents (DES) have emerged as leading alternatives for pyrazole synthesis.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. tandfonline.com The synthesis of pyrazoles via the condensation of 1,3-diketones and hydrazines has been shown to be highly efficient in water, often providing better yields and new reactivity. tandfonline.comtandfonline.com Multicomponent reactions, which are highly efficient for building molecular complexity, are particularly well-suited to aqueous media for the synthesis of pyrazole derivatives like 5-aminopyrazole-4-carbonitriles. rsc.orgresearchgate.net

Deep Eutectic Solvents (DES): DES are mixtures of two or more compounds, typically a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which have a melting point lower than the individual components. bhu.ac.in These solvents are attractive due to their low volatility, biodegradability, and potential recyclability. researchgate.net In many cases, the DES can act as both the solvent and the catalyst. For example, a choline chloride/urea mixture has been used as a dual catalyst and reaction medium for the synthesis of dihydropyrano[2,3-c]pyrazoles, resulting in excellent yields and short reaction times without the need for hazardous catalysts or solvents. tandfonline.com Similarly, glucose-based DES have been used for the catalyst-free synthesis of pyrazole-4-carbonitrile derivatives. researchgate.net

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch synthesis. doaj.orgresearchgate.net This technology provides enhanced control over reaction parameters like temperature and residence time, leading to improved safety, scalability, and reproducibility. galchimia.comacs.org

For pyrazole synthesis, flow chemistry enables safer handling of potentially hazardous intermediates. mdpi.com For instance, a four-step continuous flow process was developed to convert anilines into pyrazoles, where a hazardous diazotization step was performed in-situ, avoiding the isolation of unstable intermediates. mdpi.com Flow reactors also allow for rapid optimization and can achieve high productivity. One system demonstrated the potential to produce kilograms of a pyrazole precursor per day in a single microreactor, showcasing the immense efficiency of this technology. acs.org A multi-step flow methodology has also been developed for the synthesis of 3,5-disubstituted pyrazoles from simple starting materials without the need to isolate intermediates. rsc.org

Optimization of Reaction Parameters for Yield and Efficiency

Maximizing product yield and reaction efficiency is critical for sustainable chemical production. This is achieved through the systematic optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

In the development of synthetic protocols for pyrazoles, initial studies often involve screening different catalysts. For example, in an aqueous synthesis of pyrazoles, Amberlyst-70 was compared against other solid acid catalysts like various zeolites and Nafion resin. Amberlyst-70 provided a significantly higher yield (94%) in a much shorter time (15 minutes) compared to the other catalysts tested. tandfonline.com

The choice and amount of solvent are also crucial. In a study using NaCl as a catalyst in water, the amount of water was optimized; 10 ml was found to be sufficient for the reaction to proceed efficiently. researchgate.net Similarly, the development of protocols using deep eutectic solvents often involves testing different combinations and ratios of the DES components to find the optimal medium for yield and reaction rate. bhu.ac.in

The following table illustrates the optimization of reaction conditions for the synthesis of a pyrazole derivative, showing the effect of different catalysts on the product yield.

| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | None | Water | 120 | Trace | tandfonline.com |

| 2 | H-Y Zeolite | Water | 60 | 65 | tandfonline.com |

| 3 | H-ZSM5 Zeolite | Water | 60 | 70 | tandfonline.com |

| 4 | Nafion (SAC-13) | Water | 30 | 85 | tandfonline.com |

| 5 | Amberlyst-70 | Water | 15 | 94 | tandfonline.com |

| 6 | NaCl (10) | Water | 30-40 | 90-94 | researchgate.net |

This systematic optimization ensures that the final synthetic method is not only high-yielding but also adheres to the principles of green chemistry by minimizing energy consumption and reaction time. rsc.orgtandfonline.com

Chemical Reactivity and Transformative Potential of 5 Bromo 1h Pyrazole 4 Carbonitrile

Reactivity at the Bromine Substituent

The bromine atom on the pyrazole (B372694) ring is a key handle for introducing molecular complexity. Its reactivity is modulated by the electron-withdrawing nature of the adjacent pyrazole nitrogens and the carbonitrile group.

The bromine atom at the C5 position of the pyrazole ring readily participates in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling , a versatile method for forming C-C bonds, has been successfully applied to bromo-pyrazole systems. wikipedia.orglibretexts.org This reaction typically involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, research on the closely related 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide has demonstrated successful Suzuki-Miyaura coupling with various boronic acids under microwave heating, yielding 3-aryl and 3-heteroaryl substituted pyrazoles in good yields. acs.org Another study detailed the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids using a XPhos Pd G2 precatalyst, highlighting the utility of this reaction for creating substituted pyrazoles. rsc.org Generally, the reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyrazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Brominated Pyrazole Derivatives

| Bromopyrazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide | Various Boronic Acids | Not Specified | Not Specified | Not Specified | Microwave Heating | 31-87% | acs.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various Boronic Acids | XPhos Pd G2 | Not Specified | Not Specified | Not Specified | Not Specified | rsc.org |

| General Aryl Bromides | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene, ACN, or 1,4-Dioxane | 70-80 °C | 36-60% |

The Heck reaction offers a method for the arylation or vinylation of alkenes using an aryl or vinyl halide. organic-chemistry.orgyoutube.com This palladium-catalyzed reaction involves the coupling of the bromopyrazole with an alkene in the presence of a base. organic-chemistry.org The general mechanism entails the oxidative addition of the bromopyrazole to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. youtube.com While specific examples with 5-Bromo-1H-pyrazole-4-carbonitrile are not extensively documented in the provided literature, the general applicability of the Heck reaction to aryl bromides suggests its potential for modifying this pyrazole derivative. organic-chemistry.org

The Sonogashira coupling is a powerful tool for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org A notable application has been demonstrated in the copper-free Sonogashira reaction of 5-bromo-2'-deoxyuridine (B1667946) with various alkynes in an aqueous medium, highlighting the feasibility of this coupling on bromo-substituted five-membered heterocyclic rings. nih.gov The reaction mechanism generally involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination to give the alkyne-substituted pyrazole. wikipedia.org

The bromine atom at the 5-position of the pyrazole ring is susceptible to nucleophilic substitution, particularly given the electron-deficient nature of the pyrazole ring. For the related compound, 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, it has been noted that the bromine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions. smolecule.com This type of reaction provides a direct route to introduce a variety of functional groups at the C5 position, further expanding the synthetic utility of the parent compound.

While the primary focus of reactivity at the bromine substituent often involves its use as a leaving group in coupling and substitution reactions, reductive dehalogenation is also a possible transformation. In related systems, such as 5-bromo-1-methyl-4-nitro-1H-pyrazole, the primary reductive transformation discussed is the reduction of the nitro group to an amine using agents like hydrogen gas with a catalyst or metal hydrides. However, general methods for the reductive removal of aryl bromides are well-established and could likely be applied to 5-Bromo-1H-pyrazole-4-carbonitrile if the preservation of the bromine atom is not desired.

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group at the 4-position is a versatile functional group that can undergo a variety of transformations, serving as a precursor to other important functionalities. chemistrysteps.comlibretexts.org

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org For instance, Grignard reagents and organolithium reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. chemistrysteps.com This provides a pathway to introduce a keto functionality at the C4 position of the pyrazole ring.

One of the most common and useful transformations of the carbonitrile group is its hydrolysis to a carboxamide or a carboxylic acid. lumenlearning.comchemguide.co.uk This can be achieved under either acidic or basic conditions. chemguide.co.ukmasterorganicchemistry.comyoutube.com For example, heating a nitrile with an aqueous acid or base will lead to the corresponding carboxylic acid, often proceeding through an intermediate amide. lumenlearning.comchemguide.co.uk

A key synthetic step in the preparation of 5-amino-3-substituted-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves the hydrolysis of the corresponding 4-carbonitrile precursor to the carboxamide. acs.org This transformation highlights the utility of the carbonitrile as a synthetic equivalent for a carboxamide group. The reaction typically involves heating the nitrile with an acid or base in the presence of water. lumenlearning.comchemguide.co.uk

Table 2: General Conditions for Nitrile Hydrolysis

| Reaction | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acid-catalyzed Hydrolysis | Heat with dilute acid (e.g., HCl) | Amide | Carboxylic Acid | chemguide.co.uk |

| Base-catalyzed Hydrolysis | Heat with aqueous base (e.g., NaOH) | Amide | Carboxylate Salt | chemguide.co.uk |

| Conversion to Amide | Mild basic conditions | Amide | Amide | acs.org |

Cycloaddition Reactions Involving the Nitrile

The nitrile group in 5-Bromo-1H-pyrazole-4-carbonitrile can participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. For instance, the reaction of pyrazole-4-carbonitrile derivatives with various reagents can lead to the formation of tetrazoles. These reactions often proceed via multicomponent pathways and can be influenced by factors such as the choice of catalyst and reaction conditions.

The formation of 1H-tetrazoles from nitriles is a well-established transformation. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, capable of participating in various non-covalent interactions, which is a valuable feature in medicinal chemistry. acs.org

Reactivity of the Pyrazole Ring System

The pyrazole ring in 5-Bromo-1H-pyrazole-4-carbonitrile is an aromatic system that can undergo several types of reactions, including electrophilic aromatic substitution, N-alkylation/N-arylation, and it also exhibits tautomerism. nih.gov

Electrophilic Aromatic Substitution (at other ring positions)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org In the context of pyrazoles, the regioselectivity of this reaction is influenced by the existing substituents on the ring. For halogenation to occur at the C3 or C5 positions with an electrophilic reagent, the C4 position usually needs to be substituted first. researchgate.net

The reactivity of the pyrazole ring towards electrophiles is generally lower than that of benzene (B151609) due to the presence of the electronegative nitrogen atoms. wikipedia.org The outcome of such reactions can be difficult to predict and is often determined experimentally by analyzing the ratio of the resulting substitution products. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro (NO₂) group. byjus.com

Halogenation: Introduction of a halogen (e.g., Cl, Br) atom. byjus.com

Sulfonation: Introduction of a sulfonic acid (SO₃H) group. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. byjus.commasterorganicchemistry.com

The mechanism of electrophilic aromatic substitution typically involves two steps: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the pyrazole ring in 5-Bromo-1H-pyrazole-4-carbonitrile can be functionalized through N-alkylation and N-arylation reactions. These reactions involve the introduction of alkyl or aryl groups onto one of the ring nitrogen atoms. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, for example, can be achieved through a one-step reaction of aryl hydrazines with a suitable precursor, demonstrating the feasibility of N-arylation. scirp.org This process is believed to proceed through an initial Michael-type addition followed by intramolecular cyclization and aromatization. scirp.org

Proton Transfer and Tautomerism

Pyrazoles, including 5-Bromo-1H-pyrazole-4-carbonitrile, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. mdpi.com This is a form of constitutional isomerism that involves the movement of a proton and a concurrent shift of a double bond. The specific tautomer that predominates can be influenced by the solvent, temperature, and the nature of the substituents on the pyrazole ring.

Formation of Fused Heterocyclic Architectures

5-Bromo-1H-pyrazole-4-carbonitrile is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their presence in a wide range of biologically active molecules.

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov This transformation builds a pyrimidine (B1678525) ring onto the pyrazole core. Similarly, pyrazolo[4,3-d]pyrimidines have been synthesized and evaluated for their potential therapeutic applications. nih.gov

The formation of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with hydroxycyclohexanones has been shown to produce hexahydropyrazolo[1,5-a]quinazoline derivatives. researchgate.netresearchgate.net Another approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to yield pyrazolo[3,4-b]pyridine products. rsc.org

The versatility of 5-aminopyrazole derivatives as starting materials stems from the presence of multiple nucleophilic sites (4-CH, 1-NH, and 5-NH2), which can react with electrophiles to form a variety of fused pyrazole derivatives through cyclization and cycloaddition reactions. nih.gov

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Hydroxycyclohexanones | Hexahydropyrazolo[1,5-a]quinazoline | researchgate.netresearchgate.net |

| Pyrazole-5-amine derivatives | Activated carbonyl groups | Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | rsc.org |

Spectroscopic and Structural Elucidation of 5 Bromo 1h Pyrazole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

1H NMR Analysis

For substituted pyrazole (B372694) derivatives, the proton signals of the substituents will also be present. For instance, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the aromatic protons appear as multiplets in the range of δ 7.11-7.62 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) |

Data sourced from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. rsc.org

13C NMR Analysis

Carbon-¹³ (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms in the pyrazole ring are indicative of their electronic environment. The presence of a bromine atom and a cyano group in 5-Bromo-1H-pyrazole-4-carbonitrile will significantly influence the ¹³C chemical shifts of the pyrazole ring carbons. While specific data for the title compound is limited, analysis of related structures offers valuable insights. For example, in various 5-amino-1H-pyrazole-4-carbonitrile derivatives, the carbon of the cyano group (C≡N) typically resonates in the range of 112-120 ppm. rsc.org The carbons of the pyrazole ring will show distinct signals based on their substitution pattern.

Table 2: Representative ¹³C NMR Data for Substituted Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |

Data sourced from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the complete structural assignment of complex molecules.

COSY spectra establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of a molecule.

For pyrazole derivatives, these techniques are used to unambiguously assign the ¹H and ¹³C signals, especially in cases with multiple substituents and complex spin systems. nih.gov For example, HMBC correlations can confirm the connectivity between the pyrazole ring and its substituents. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In 5-Bromo-1H-pyrazole-4-carbonitrile, the most characteristic absorption bands would be due to the N-H stretch of the pyrazole ring and the C≡N stretch of the nitrile group.

N-H Stretching: The N-H stretching vibration in pyrazoles typically appears in the region of 3100-3500 cm⁻¹. mdpi.com The exact position is influenced by hydrogen bonding, with broader and lower frequency bands indicating stronger hydrogen bonding in the solid state. mdpi.com

C≡N Stretching: The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption band in the range of 2200-2260 cm⁻¹. For 5-amino-1H-pyrazole-4-carbonitrile derivatives, this peak is observed around 2205-2225 cm⁻¹. rsc.org

Other bands corresponding to C-H, C=N, and C-C stretching and bending vibrations of the pyrazole ring would also be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Compound Example |

|---|---|---|

| N-H (stretch) | 3100 - 3500 | 4-Halogenated-1H-pyrazoles mdpi.com |

| C≡N (stretch) | 2205 - 2225 | 5-amino-1H-pyrazole-4-carbonitriles rsc.org |

| C=C, C=N (ring stretch) | 1400 - 1650 | General pyrazole derivatives |

Data compiled from spectroscopic studies of pyrazole compounds. mdpi.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through fragmentation patterns. For 5-Bromo-1H-pyrazole-4-carbonitrile, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation of pyrazole derivatives often involves the loss of small, stable molecules like HCN. researchgate.net In halogenated pyrazoles, the loss of the halogen atom or a halogen acid (HBr) is a common fragmentation pathway. researchgate.net Predicted mass spectrometry data for 5-Bromo-1H-pyrazole-4-carbonitrile indicates a monoisotopic mass of 170.9432 Da. uni.lu

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-1H-pyrazole-4-carbonitrile

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 171.95048 |

| [M+Na]⁺ | 193.93242 |

| [M-H]⁻ | 169.93592 |

Data obtained from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. For pyrazole derivatives, X-ray crystallography has been used to study the effects of substituents on the molecular geometry and packing in the crystal lattice. researchgate.net In the solid state, pyrazole derivatives often form hydrogen-bonded networks, with the N-H group of one molecule interacting with a nitrogen atom of an adjacent molecule. researchgate.net The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, a related compound, shows extensive hydrogen bonding involving the pyrazole ring, the carboxylic acid group, the nitro group, and a water molecule. researchgate.net Such analyses are crucial for understanding the supramolecular chemistry of these compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the intricacies of molecular systems. nih.gov These methods have been widely applied to pyrazole-containing compounds to analyze their electronic structure, predict spectroscopic features, and assess their reactivity. nih.govnih.gov DFT combines the Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional (B3LYP) and is known for its success in predicting the structural and spectral properties of organic molecules. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govschrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy for an electronic excitation. nih.gov

Table 1: Key Concepts in Molecular Orbital Analysis

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital; the highest energy molecular orbital that contains electrons. schrodinger.com | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; the lowest energy molecular orbital that is empty. schrodinger.com | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. schrodinger.com | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. nih.govschrodinger.com |

Theoretical methods are highly effective in predicting the spectroscopic characteristics of molecules. DFT calculations can accurately forecast vibrational spectra (FT-IR), providing assignments for the vibrational modes of functional groups. nih.govnih.gov For instance, in a comprehensive study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to simulate the FT-IR spectrum, confirming the presence of key functional groups like carboxylic acid, furyl, and pyrazole (B372694) rings. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra. nih.gov These simulations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often the π-π* and n-π* transitions within the molecule. schrodinger.com Such theoretical spectra, when compared with experimental data, help confirm the molecular structure and provide a deeper understanding of its electronic properties. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. This is particularly valuable for understanding the synthesis of complex heterocyclic systems like pyrazoles.

For example, a proposed mechanism for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a multi-step, one-pot reaction. nih.gov The process begins with the interaction between a catalyst and an aldehyde, creating an active site that then reacts with malononitrile (B47326) to form an arylidene malononitrile intermediate. nih.gov This intermediate subsequently reacts with a hydrazine (B178648) derivative to form the final pyrazole product. nih.gov

A key aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy required to reach a transition state is the activation energy (Ea), a critical factor determining the reaction rate.

In a computational study on the formation of a dinitrile compound from a dibromo precursor using copper cyanide, DFT calculations were used to investigate the reaction mechanism. researchgate.net The study identified two major steps, each with a distinct transition state (referred to as activated complexes AC1 and AC2). researchgate.net The activation energies for the two steps were calculated to be 189.0 kJ/mol and 210.6 kJ/mol, respectively, providing quantitative insight into the reaction kinetics. researchgate.net Such calculations are vital for optimizing reaction conditions to improve yield and efficiency.

Table 2: Calculated Thermodynamic and Kinetic Data for a Representative Cyanation Reaction researchgate.net

| Parameter | Step 1 | Step 2 |

| Activation Energy (Ea) | 189.0 kJ/mol | 210.6 kJ/mol |

| Gibbs Free Energy (ΔG) | -606.8 kJ/mol | -600.1 kJ/mol |

| Enthalpy (ΔH) | -610.7 kJ/mol | -603.6 kJ/mol |

| Entropy (ΔS) | -0.0132 kJ/mol·K | -0.0117 kJ/mol·K |

The choice of solvent can significantly influence a reaction's outcome. Computational models can simulate these effects by incorporating solvent models, such as the Polarizable Continuum Model (PCM), into the calculations. These models help predict how the solvent's polarity and specific interactions might stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and rate. While specific studies on 5-Bromo-1H-pyrazole-4-carbonitrile were not detailed in the provided context, the general methodology is widely applied in computational chemistry to understand solvent influence on reactions like pyrazole synthesis. nih.gov For instance, the synthesis of 5-amino-1H-pyrazole-5-carbonitriles was successfully carried out in an environmentally friendly H₂O/EtOH solvent system. nih.gov

Molecular Modeling and Ligand-Binding Studies

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential in drug discovery for predicting how a ligand (like a pyrazole derivative) might interact with a biological target, such as a protein or enzyme.

In a study focused on designing potent inhibitors for the RET kinase enzyme, pyrazole derivatives were investigated using these methods. nih.gov Molecular docking was first used to predict the binding pose of the compounds within the active site of the enzyme. nih.gov The validity of the docking procedure was confirmed by redocking a known co-crystalized ligand, which showed a similar binding conformation with a root mean square deviation (RMSD) of 1.20 Å. nih.gov

Following docking, a 100-nanosecond molecular dynamics simulation was performed to assess the stability of the ligand-protein complex. nih.gov The simulation revealed that hydrogen bonds and hydrophobic interactions were crucial for stable binding. nih.gov The total binding free energy for a highly active compound was calculated to be -233.399 kJ/mol, with van der Waals forces being the most significant contributor. nih.gov These insights are invaluable for designing new, more potent and selective inhibitors. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Due to the relatively rigid nature of the pyrazole ring, 5-Bromo-1H-pyrazole-4-carbonitrile does not exhibit a wide range of conformations. The primary focus of conformational analysis for this molecule would be the orientation of the exocyclic cyano group and the potential for intermolecular interactions, which can be explored through molecular dynamics simulations.

While specific molecular dynamics simulation studies on 5-Bromo-1H-pyrazole-4-carbonitrile are not extensively documented in publicly available literature, the dynamic behavior of pyrazole derivatives, in general, has been a subject of computational study. eurasianjournals.com These simulations provide a means to explore the conformational space and dynamic behavior of such molecules. eurasianjournals.com For instance, molecular dynamics simulations, in conjunction with molecular docking, have been employed to understand the interactions of pyrazole derivatives with biological targets, revealing stable conformations within active sites. mdpi.com

Molecular dynamics simulations can elucidate the movement of the molecule and its interaction with its environment over time. For 5-Bromo-1H-pyrazole-4-carbonitrile, simulations in different solvents could reveal the influence of the solvent on the molecule's conformation and the dynamics of hydrogen bonding involving the pyrazole NH group.

The planarity of the pyrazole ring is a key feature. Theoretical calculations for related pyrazole derivatives often start with geometry optimization to find the most stable arrangement of atoms. The planarity of the ring is generally confirmed by these calculations, with minor deviations possible depending on the substituents.

The table below presents a hypothetical but representative set of data that could be obtained from a computational analysis of 5-Bromo-1H-pyrazole-4-carbonitrile, based on typical values for similar structures.

Table 1: Calculated Conformational Data for 5-Bromo-1H-pyrazole-4-carbonitrile

| Parameter | Value |

| Dihedral Angle (N1-N2-C3-C4) | ~0° |

| Dihedral Angle (C4-C5-N1-N2) | ~0° |

| Dihedral Angle (Br-C5-C4-C≡N) | ~180° |

| Energy of Planar Conformation | Lowest Energy State |

Note: These values are illustrative and based on the expected planarity of the pyrazole ring system. Actual values would be determined through specific quantum chemical calculations.

Molecular dynamics simulations of pyrazole-containing compounds have also been used to explore their binding modes with specific proteins, providing insights into potential pharmaceutical applications. researchgate.net While not specific to 5-Bromo-1H-pyrazole-4-carbonitrile, these studies highlight the utility of such computational methods in understanding the dynamic behavior of this class of compounds. The accuracy of these simulations is dependent on the quality of the force fields used. eurasianjournals.com

Strategic Applications As a Building Block in Organic Synthesis

Versatility as a Chemical Intermediate

The reactivity of the bromo and cyano groups, combined with the inherent chemical properties of the pyrazole (B372694) ring, makes 5-Bromo-1H-pyrazole-4-carbonitrile an exceptionally versatile intermediate. chemscene.com Chemists utilize this compound as a starting point to introduce diversity and complexity into molecular structures, facilitating the efficient synthesis of a vast array of target compounds.

The pyrazole ring is a fundamental scaffold in many biologically active compounds. nih.gov The synthesis of substituted pyrazole derivatives is a significant area of focus in medicinal and agricultural chemistry. 5-Bromo-1H-pyrazole-4-carbonitrile is an ideal precursor for generating a library of diverse pyrazole derivatives. The bromine atom can be replaced or modified through various cross-coupling reactions, while the carbonitrile group can be hydrolyzed, reduced, or converted into other functional groups.

Classic methods for synthesizing pyrazoles involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.tr However, starting with a pre-formed and functionalized pyrazole like 5-bromo-1H-pyrazole-4-carbonitrile offers a more direct and controlled route to specific, highly substituted products that might be difficult to access otherwise. For instance, related aminopyrazole-carbonitriles are synthesized through multicomponent reactions involving aldehydes, malononitrile (B47326), and phenylhydrazine. frontiersin.org

Table 1: Selected Methods for Pyrazole Derivative Synthesis

| Method | Reactants | Product Type | Reference |

| Cyclocondensation | 1,3-Diketones and Hydrazines | Substituted Pyrazoles | dergipark.org.tr |

| Michael Addition | (Ethoxymethylene)malononitrile and Aryl Hydrazines | 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | scirp.org |

| Three-Component Reaction | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | 5-Amino-pyrazole-4-carbonitriles | frontiersin.org |

| 1,3-Dipolar Cycloaddition | Diazo Compounds and Alkynes | Substituted Pyrazoles | nih.gov |

Beyond simple substitution, 5-Bromo-1H-pyrazole-4-carbonitrile and its close derivatives are instrumental in constructing more complex, fused heterocyclic systems. The functional groups on the pyrazole ring can participate in intramolecular cyclization reactions to form bicyclic and polycyclic structures.

For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related polyfunctionalized pyrazole, is a well-established precursor for a variety of fused pyrazole systems. mdpi.com It is used to synthesize pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and thieno[3,4-c]pyrazoles, among others. mdpi.comekb.eg The amino and cyano groups are perfectly positioned to react with bifunctional reagents, leading to the formation of a new ring fused to the pyrazole core. This strategy is a powerful tool for creating novel molecular frameworks with unique chemical and biological properties.

Precursor for Pharmaceutical Lead Compound Synthesis

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a large number of compounds with diverse pharmacological activities. nih.govscirp.org Pyrazole-containing molecules have shown anti-inflammatory, analgesic, anti-cancer, and anti-obesity properties, among others. scirp.org

As a result, 5-Bromo-1H-pyrazole-4-carbonitrile is a key starting material for the synthesis of potential pharmaceutical lead compounds. Its functional handles allow for the systematic modification of the pyrazole structure, enabling chemists to perform structure-activity relationship (SAR) studies. By generating a series of related compounds and testing their biological activity, researchers can identify the key structural features required for therapeutic efficacy. The synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles, for example, serves as a pathway to pyrazolo[1,5-a]pyrimidines, a class of compounds explored for medicinal applications. mdpi.com

Intermediate in Agrochemical Development

Nitrogen-containing heterocyclic compounds are of paramount importance in the modern agrochemical industry, with over 85% of highly active, low-toxicity pesticides containing such structures. scirp.org Pyrazole derivatives, in particular, have been successfully commercialized as herbicides, insecticides, and fungicides for crop protection. scirp.orgconicet.gov.ar

The compound 5-Bromo-1H-pyrazole-4-carbonitrile serves as a crucial intermediate in the development of new agrochemicals. Its structure is a component of more complex molecules designed to interact with specific biological targets in pests or weeds. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, for which bromo-pyrazole precursors can be relevant, is highlighted as a key step toward new derivatives with potential use in crop protection. scirp.orgconicet.gov.ar The ability to readily synthesize a variety of analogs from this intermediate allows for the optimization of potency, selectivity, and environmental profile of new crop protection agents.

Synthetic Utility in Materials Science Research

While best known for its role in life sciences, the pyrazole scaffold also possesses properties that make it attractive for applications in materials science. The versatility of 5-Bromo-1H-pyrazole-4-carbonitrile as a building block extends to the synthesis of novel organic materials with interesting electronic and photophysical properties. researchgate.net

Pyrazole-containing compounds have garnered significant attention in the field of optoelectronics. researchgate.net They have been investigated for use in advanced semiconducting devices such as organic light-emitting diodes (OLEDs). The specific arrangement of atoms in the pyrazole ring can contribute to favorable electronic properties, such as charge transport and luminescence.

The synthetic accessibility of compounds like 5-Bromo-1H-pyrazole-4-carbonitrile allows materials scientists to design and create new conjugated pyrazole molecules. researchgate.net By incorporating this pyrazole unit into larger, conjugated systems, researchers can tune the material's properties to achieve high performance in electronic devices. The bromo- and cyano- functionalities provide convenient handles for elaboration into more extended π-systems, which are essential for optoelectronic applications.

Preparation of Fluorescent Probes and Dyes

The pyrazole scaffold is a key component in the design of various fluorescent molecules due to its inherent photophysical properties and its ability to be readily functionalized. 5-Bromo-1H-pyrazole-4-carbonitrile serves as a valuable starting material in the synthesis of novel fluorescent probes and dyes, which are instrumental in the detection of various analytes, including metal ions.

The development of fluorescent probes for the detection of metal ions is an active area of research. For instance, new pyrazole-porphyrin conjugates have been synthesized and their ability to detect a range of metal ions, including Zn(II), Cd(II), and Hg(II), has been studied using spectrophotometric and spectrofluorimetric titrations. acs.orgacs.org These studies have shown that in the presence of certain metal ions like Zn(II), the conjugates exhibit changes in their emission spectra, a desirable characteristic for ratiometric fluorescent probes. acs.org The synthesis of these complex molecules often involves a multi-step process starting from simpler pyrazole derivatives.

Furthermore, pyrazole-based fluorescent probes have been developed for the selective detection of specific metal ions. For example, a probe designed for Hg(II) detection demonstrated a noticeable color change from colorless to pink upon binding with the metal ion. researchgate.net Similarly, pyrazoline and pyrazole-based sensors have been synthesized that show a "turn-on" fluorescence response in the presence of specific metal ions like Zn(II), Cd(II), Fe(III), and Fe(II). nih.gov One such pyrazole sensor exhibited a 30-fold increase in fluorescence for Fe(III) with a very low limit of detection. nih.gov Another novel pyrazole-pyrazoline fluorescent probe was developed for the highly selective and sensitive determination of Fe(III) ions. nih.gov

The synthesis of dyes derived from aminocyanopyrazoles has also been explored. uminho.pt The process typically involves the diazotization of the amino group on the pyrazole ring followed by a coupling reaction with other aromatic compounds. uminho.pt The specific reaction conditions can influence the final structure of the dye, including the retention or loss of the cyano group. uminho.pt

Table 1: Examples of Pyrazole-Based Fluorescent Probes and their Analytes

| Probe Type | Analyte(s) | Detection Principle | Reference |

| Pyrazole-Porphyrin Conjugates | Zn(II), Cd(II), Hg(II) | Spectrofluorimetric Titration | acs.orgacs.org |

| Pyrazole-Rhodamine Schiff Base | Hg(II) | Colorimetric and "Turn-on" Fluorescence | researchgate.net |

| Pyrazoline and Pyrazole Sensors | Zn(II), Cd(II), Fe(III), Fe(II) | "Turn-on" Fluorescence | nih.gov |

| Pyrazole-Pyrazoline Probe | Fe(III) | Fluorescence Quenching | nih.gov |

Applications in Coordination Chemistry (as a ligand precursor)

The nitrogen atoms within the pyrazole ring of 5-Bromo-1H-pyrazole-4-carbonitrile make it an excellent candidate for use as a ligand or a precursor to more complex ligands in coordination chemistry. Pyrazole and its derivatives are well-known for their ability to coordinate with a wide variety of metal ions, forming stable complexes with diverse structures and properties. researchgate.net

The versatility of pyrazole-derived ligands stems from their various possible coordination modes. researchgate.net They can act as monodentate, bidentate, or even polydentate ligands, depending on the substituents on the pyrazole ring and the reaction conditions. researchgate.net This flexibility allows for the construction of coordination compounds with specific geometries and electronic properties.

The synthesis of metal complexes using pyrazole-derived ligands is an active area of research. For example, a series of binuclear transition metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with a ligand derived from a pyrazoline. ekb.eg The coordination of the metal ions to the ligand was confirmed by shifts in the infrared spectra of the complexes. ekb.eg

Moreover, the functional groups on the pyrazole ring, such as the bromo and cyano groups in 5-Bromo-1H-pyrazole-4-carbonitrile, can be further modified to create more elaborate ligand systems. These modifications can be used to tune the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. The development of asymmetric imine ligands based on a 4-phenyl-1H-pyrazole moiety is a testament to the potential of pyrazole derivatives in generating complex ligand architectures. rsc.org

Emerging Research Avenues and Future Perspectives

Development of More Efficient and Sustainable Synthetic Strategies

The development of environmentally friendly and efficient methods for synthesizing pyrazole (B372694) derivatives, including 5-Bromo-1H-pyrazole-4-carbonitrile, is a significant area of focus in current chemical research. Traditional synthesis methods often involve hazardous solvents, long reaction times, and high energy consumption, leading to environmental concerns and increased costs. ijset.in To address these issues, researchers are exploring green chemistry principles to create more sustainable synthetic routes.

One promising approach is the use of catalyst-free, one-pot, three-component reactions under microwave irradiation. ijset.in This method utilizes green solvents like ethanol, which is less toxic and biodegradable, to facilitate a rapid and high-yield synthesis. ijset.in For instance, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved with an 89% yield in just 10 minutes using this technique. ijset.in This demonstrates a significant improvement in efficiency and sustainability compared to conventional heating methods. ijset.in

Furthermore, the development of novel catalysts is a key aspect of sustainable synthesis. Researchers have designed and synthesized nano copper stabilized on layered double hydroxide (B78521) functionalized with a specific ligand. nih.gov This catalyst has shown high activity and selectivity in the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, achieving excellent yields (85–93%) in short reaction times (15–27 minutes) under mild conditions. nih.govrsc.org A notable advantage of this catalyst is its reusability for multiple cycles without a significant loss of activity, further enhancing its green credentials. nih.govrsc.org

The use of magnetically separable nanocatalysts, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles, also presents an environmentally friendly option. nih.gov These catalysts facilitate the synthesis of 5-amino-pyrazole-4-carbonitriles in high yields and can be easily recovered using a magnetic field for reuse. nih.gov Similarly, another study reports the use of a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst for the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. rsc.org

These advancements highlight a clear trend towards more sustainable and efficient synthetic strategies for pyrazole derivatives. The focus on green solvents, innovative and reusable catalysts, and energy-efficient reaction conditions like microwave irradiation is paving the way for more environmentally responsible chemical manufacturing. ijset.innih.govnih.gov

Exploration of Novel Reactivity Patterns and Transformations

The exploration of novel reactivity patterns and transformations of pyrazole compounds is a burgeoning area of research, aiming to expand their synthetic utility and discover new applications. Scientists are investigating various reaction types to functionalize the pyrazole core and create diverse molecular architectures.

One area of interest is the use of pyrazole derivatives as building blocks for more complex heterocyclic systems. For example, 5-aminopyrazole-4-carbonitrile derivatives can be used to synthesize fused pyrazole compounds like pyrazolo[1,5-a]pyrimidines. nih.gov These reactions often proceed through multi-component, one-pot procedures, which are efficient and atom-economical. researchgate.net The reactivity of the amino and cyano groups on the pyrazole ring allows for cyclization reactions with various reagents to form these fused systems. nih.govmdpi.commdpi.com

Researchers are also exploring the regioselectivity of reactions involving unsymmetrical reagents. For instance, the reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers of 1H-pyrazolo[3,4-b]pyridines. mdpi.com Understanding and controlling this regioselectivity is crucial for the targeted synthesis of specific isomers with desired biological activities. mdpi.com

Furthermore, the development of new catalytic systems is enabling novel transformations of pyrazoles. For example, visible light photoredox catalysis has been employed for the selective and high-yielding synthesis of polysubstituted pyrazoles from hydrazine (B178648) and Michael acceptors under mild conditions. organic-chemistry.org This method proceeds through the oxidation of hydrazine to diazene, which then adds to the Michael acceptor. organic-chemistry.org Another innovative approach involves the use of an iodine(III)-catalyzed reaction of α,β-unsaturated hydrazones to synthesize fully functionalized NH-pyrazoles. organic-chemistry.org

The exploration of these novel reactivity patterns and transformations is significantly expanding the chemical space accessible from pyrazole starting materials. This research not only provides new tools for synthetic chemists but also opens up possibilities for the discovery of new compounds with unique properties and applications.

Integration with Advanced Catalytic Systems and Methodologies

The synthesis of pyrazole derivatives is increasingly benefiting from the integration of advanced catalytic systems and methodologies, leading to more efficient, selective, and sustainable processes. nih.gov Researchers are moving beyond traditional catalysts to explore the potential of nanomaterials, bifunctional catalysts, and novel reaction media.

Heterogeneous catalysts are gaining prominence due to their ease of separation, reusability, and often lower toxicity compared to their homogeneous counterparts. nih.gov Nanocatalysts, in particular, offer high surface area-to-volume ratios, leading to enhanced catalytic activity. For instance, Ag/ZnO nanoparticles have been successfully used in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov Another example is the use of a nano-thin film of Ag/TiO2 as a recyclable catalyst for the preparation of pyrano[2,3-c]-pyrazoles. nih.gov

Bifunctional catalysts, which possess both acidic and basic sites, are also being explored to streamline multi-step reactions into one-pot processes. mdpi.com A tetrameric uranium-based polyoxometalate has been shown to exhibit remarkable bifunctional Lewis acid-base catalytic properties in the synthesis of pyrazoles. mdpi.com Similarly, multifunctional nanomaterials, such as chitosan-g-polyacrylonitrile, have been developed as organocatalysts for the green synthesis of highly substituted pyrrole (B145914) derivatives. researchgate.net

The choice of solvent and reaction conditions also plays a crucial role in modern catalytic systems. Green solvents like water and polyethylene (B3416737) glycol (PEG) are being increasingly used to reduce the environmental impact of chemical processes. mdpi.com For example, a homogeneous catalytic system using FeCl3/PVP in a water/PEG-400 medium has been reported for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com Microwave-assisted synthesis, often in combination with green solvents, has also proven to be an effective tool for accelerating reaction rates and improving yields. ijset.in